

(S)-Garner's Aldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

(S)-(-)-3-Boc-2,2-

Compound Name: dimethyloxazolidine-4-
carboxaldehyde

Cat. No.: B030995

[Get Quote](#)

(S)-Garner's aldehyde, a pivotal chiral building block in asymmetric synthesis, is prized by researchers and drug development professionals for its role in constructing complex molecules with high stereochemical control. This guide provides core technical data, outlines a representative experimental protocol for its preparation, and illustrates the logical workflow for its characterization.

Molecular and Physicochemical Data

(S)-Garner's aldehyde, systematically named tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, is a colorless liquid at room temperature.^[1] Its molecular structure incorporates a protected serine derivative, making it an invaluable precursor for the synthesis of amino sugars, alkaloids, and other nitrogen-containing natural products and pharmaceuticals.^{[1][2]}

The fundamental properties of (S)-Garner's aldehyde are summarized below. The molecular formula is C₁₁H₁₉NO₄.^{[1][3][4][5]} This composition results in a molecular weight of approximately 229.27 g/mol .^{[1][3]}

Identifier	Value	Reference
Systematic Name	tert-Butyl (S)-(-)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate	[3]
Synonyms	(-)-N-Boc-N,O-isopropylidene-L-serinal	[3]
CAS Number	102308-32-7	[1][3]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[1][3][4][5]
Molecular Weight	229.27 g/mol	[1][3]
Percent Composition	C: 57.63%, H: 8.35%, N: 6.11%, O: 27.91%	[1]
Physical Form	Colorless Liquid	[1]
Boiling Point	83-88 °C at 1.0-1.4 mmHg	[1]

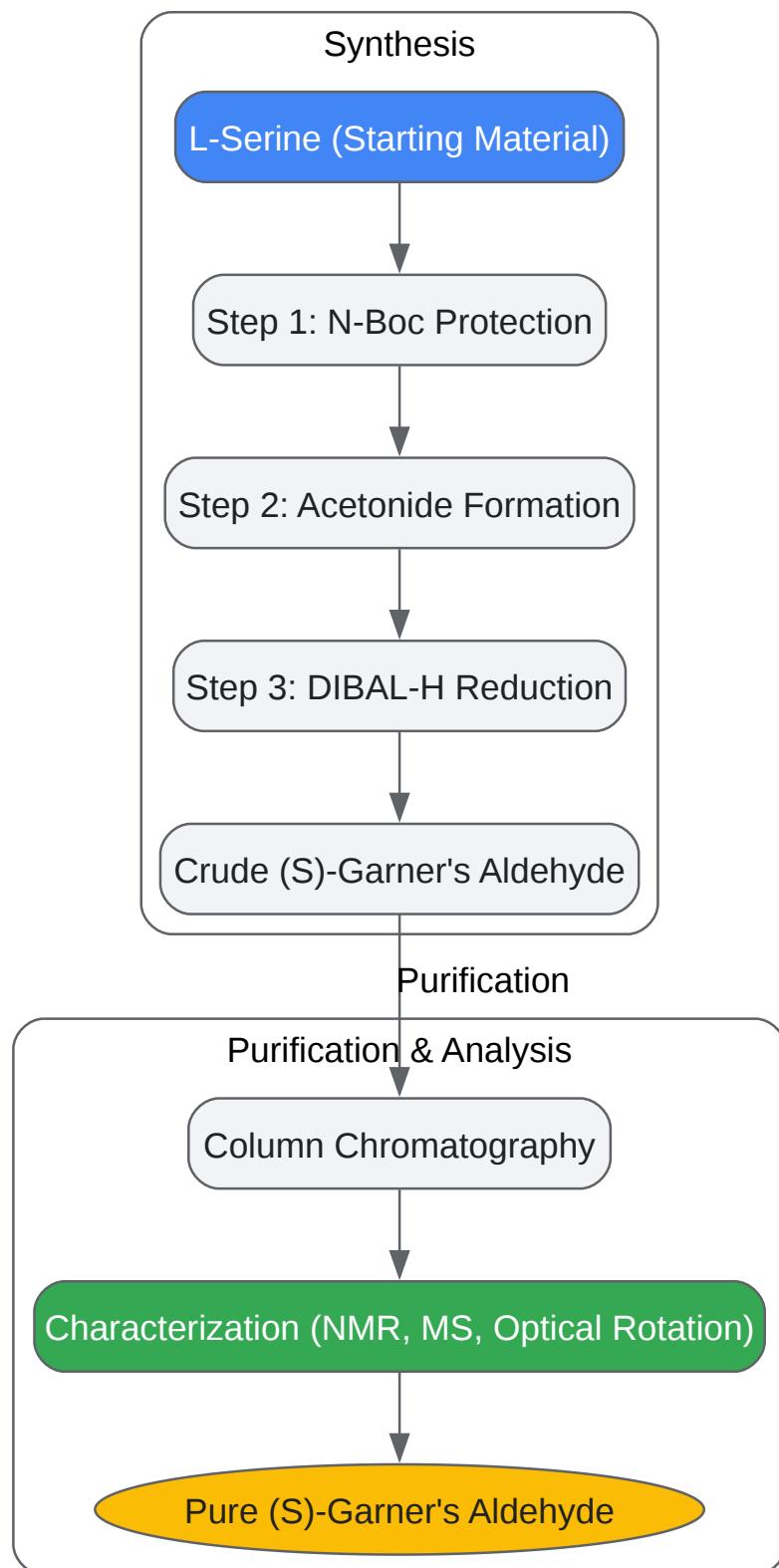
Experimental Protocols: Synthesis of (S)-Garner's Aldehyde

The preparation of (S)-Garner's aldehyde from L-serine is a well-established multi-step process. The following protocol is a representative example based on common literature procedures.

Objective: To synthesize (S)-Garner's aldehyde from L-serine.

Materials:

- L-serine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Dioxane


- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid (p-TsOH)
- Benzene
- Diisobutylaluminium hydride (DIBAL-H)
- Toluene
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- **N-Boc Protection:** L-serine is first protected with a tert-butyloxycarbonyl (Boc) group. L-serine is dissolved in aqueous sodium hydroxide and dioxane. Di-tert-butyl dicarbonate is added, and the reaction is stirred until completion to yield N-Boc-L-serine.
- **Acetonide Formation:** The N-Boc-L-serine is then treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene. This step forms the oxazolidine ring, resulting in the corresponding protected ester.
- **Reduction to Aldehyde:** The final step is the partial reduction of the ester to the aldehyde. The protected ester is dissolved in an anhydrous solvent such as toluene and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is carefully monitored. Upon completion, the reaction is quenched, and the product, (S)-Garner's aldehyde, is isolated and purified, typically by column chromatography.[\[2\]](#)

Logical and Experimental Workflow

The process from starting material to the final, characterized product follows a logical sequence of synthesis, purification, and analysis. This workflow is crucial for ensuring the desired compound is obtained with high purity and the correct stereochemistry.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of (S)-Garner's aldehyde.

As (S)-Garner's aldehyde is a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, it serves as a versatile starting material for the synthesis of molecules that may interact with such pathways. Its utility lies in the ability to introduce a specific stereocenter, which is often critical for the biological activity of the final target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Garner's Aldehyde [drugfuture.com]
- 2. BJOC - Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 3. Garner's aldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [(S)-Garner's Aldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030995#s-garner-s-aldehyde-molecular-weight\]](https://www.benchchem.com/product/b030995#s-garner-s-aldehyde-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com